

Application Note: Quantification of Sertraline in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Sarothralin G

Cat. No.: B1680779

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Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of sertraline in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for selectivity, linearity, accuracy, precision, and recovery, demonstrating its reliability for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. Therapeutic drug monitoring of sertraline is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects. This document provides a detailed protocol for a validated HPLC-MS/MS method to accurately quantify sertraline concentrations in human plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of sertraline from plasma samples.[1][2]

Reagents and Materials:

- Human plasma
- Acetonitrile (HPLC grade)
- Internal Standard (IS) working solution (e.g., Telmisartan or Midazolam)[1][3]
- Vortex mixer
- Centrifuge
- Micropipettes

Procedure:

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the sample at 13,000 x g for 5 minutes to pellet the precipitated proteins.[3]
- Carefully transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
HPLC Column	C18 column (e.g., 150 x 4.6 mm, 5 µm)[1]
Mobile Phase	A: 10 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile[1]
Gradient	Isocratic or gradient elution (e.g., 70% B)[1]
Flow Rate	0.4 - 1.0 mL/min
Injection Volume	5 - 20 µL[3][4]
Column Temperature	40°C[5]
Run Time	2 - 4 minutes[3][6]

Mass Spectrometer Settings:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Sertraline Transition	m/z 306.3 → 275.2[3] or m/z 306.2 → 159.0[7]
Internal Standard Transition	Dependent on the IS used (e.g., Telmisartan: specific m/z)
Ion Spray Voltage	2.5 - 3.5 kV[3][5]
Source Temperature	450 - 500°C[3][5]

Method Validation Data

The performance of the HPLC-MS/MS method for sertraline quantification has been validated across several key parameters. The following tables summarize the quantitative data from various studies, demonstrating the method's robustness and reliability.

Table 1: Linearity and Sensitivity

Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Correlation Coefficient (r^2)	Reference
1.0 - 100.0	1.0	> 0.99	[3]
1 - 100	0.1	Not Specified	[5]
0.5 - 25.0	0.5	0.9998	[4][8]
0.1 - 50	0.1	> 0.99	[1]
0.5 - 150	0.5	0.9993	[7]
2.5 - 320	2.5	≥ 0.9992	[9]

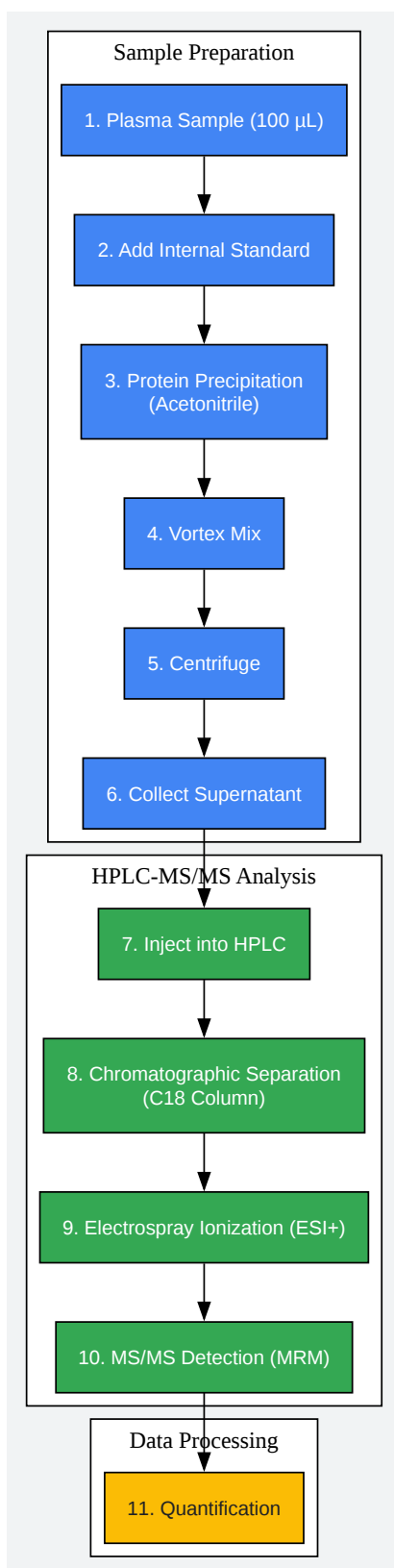
Table 2: Accuracy and Precision

Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)	Reference
Low, Medium, High QC	< 4.40	< 3.55	88.0 - 90.0	[1]
0.5, 4.0, 15.0	< 7.8	< 9.5	Not Specified	[4]
Low, Medium, High QC	7.6 - 10.6	7.6 - 10.6	± 8.0 (RE%)	[5]
Five QC Levels	≤ 10.4	≤ 10.4	Not Specified	[7]

Table 3: Recovery and Matrix Effect

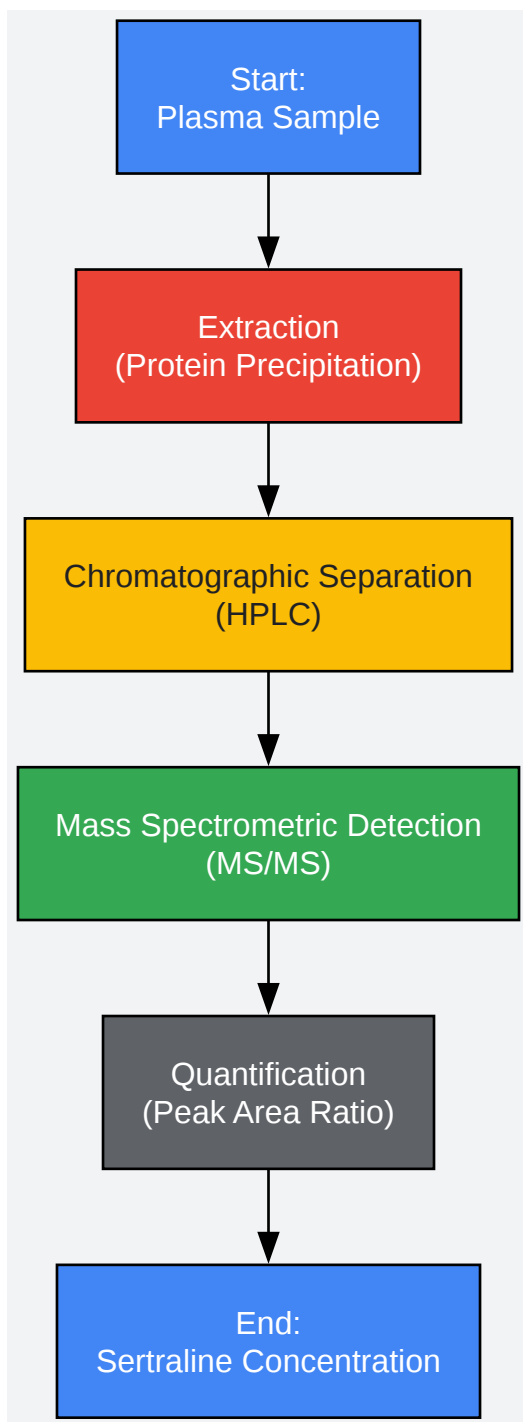
Analyte	Recovery (%)	Matrix Effect (%)	Reference
Sertraline	85.3 - 90.2	95.8 - 101.1	[3]
Sertraline	88.0 - 90.0	Not Specified	[1]
Sertraline	~94.2	Not Specified	[9]

Visualizations



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Caption: Experimental workflow for sertraline quantification in plasma.



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Caption: Key steps in the HPLC-MS/MS analytical process.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of sertraline in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for therapeutic drug monitoring and pharmacokinetic studies, facilitating personalized medicine for patients undergoing sertraline treatment.

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